3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide
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Overview
Description
3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol . It is characterized by the presence of a bromine atom, a phenyl group, and an isoxazole ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-phenyl-5-isoxazolyl)acetamide
- 3-bromo-N-(3-phenyl-5-isoxazolyl)butanamide
- 3-bromo-N-(3-phenyl-5-isoxazolyl)pentanamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-bromo-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C12H11BrN2O2/c13-7-6-11(16)14-12-8-10(15-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) |
InChI Key |
RCEGIKYZWLMXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CCBr |
Origin of Product |
United States |
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